Physicochemical Property Differentiation: 2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)ethanamine·HCl vs. 1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonamide
The target compound carries a primary ethanamine tail that is absent in the simpler 1,4‑dioxa‑8‑azaspiro[4.5]decane‑8‑sulfonamide scaffold. This structural difference increases molecular weight from 222.26 to 286.78 g/mol and adds one hydrogen‑bond donor. Such alterations can affect central nervous system multiparameter optimization (CNS MPO) scores, a key decision metric in neuroscience drug discovery [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 286.78 (hydrochloride salt) [2] |
| Comparator Or Baseline | 222.26 (1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonamide, CAS 55619-38-0) [3] |
| Quantified Difference | +64.52 g/mol (29% increase); +1 hydrogen-bond donor (2 vs. 1) [2][3] |
| Conditions | Computed physicochemical properties from PubChem (PubChem release 2021.05.07) [2] |
Why This Matters
The ethanamine tail provides a chemically addressable primary amine for amide coupling, reductive amination, or bioconjugation—a synthetic handle absent in the parent sulfonamide—making the target compound directly usable in parallel library synthesis without additional protection/deprotection steps.
- [1] Wager, T. T. et al., 'Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery,' ACS Chemical Neuroscience, 2016, 7(6), 767–775. View Source
- [2] PubChem Compound Summary CID 42961324, 2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)ethanamine hydrochloride, https://pubchem.ncbi.nlm.nih.gov/compound/1170562-90-9 (accessed 2026-05-01). View Source
- [3] PubChem Compound Summary CID 11889900, 4-(1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl)benzene-1-sulfonamide, https://pubchem.ncbi.nlm.nih.gov/compound/11889900 (for parent scaffold MW reference; accessed 2026-05-01). View Source
